RING1B-BMI1 Binding: RB-3 vs. Fragment RB-1
RB-3 binds directly to the RING1B-BMI1 heterodimer with a dissociation constant (Kd) of 2.8 μM, representing an approximate 2,500-fold improvement in affinity compared to the initial fragment hit RB-1, which exhibits an estimated Kd of 7 mM [1]. This quantitative leap from millimolar to low micromolar binding underpins RB-3's ability to engage the target in cellular contexts and produce functional effects, whereas RB-1 is incapable of inhibiting PRC1 activity in any cellular or biochemical assay [2].
| Evidence Dimension | Target binding affinity (Kd) |
|---|---|
| Target Compound Data | 2.8 μM (RING1B-BMI1 complex) |
| Comparator Or Baseline | RB-1: 7 mM (estimated by NMR) |
| Quantified Difference | ~2,500-fold improvement |
| Conditions | NMR titration and biochemical assays using purified RING1B-BMI1 fusion protein |
Why This Matters
This quantifiable improvement in target engagement ensures that only RB-3 provides the potency required for reproducible cellular and in vivo PRC1 inhibition, directly impacting procurement decisions for mechanism-of-action studies.
- [1] Ying Y, Shukla S, Gray F, et al. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization. J Med Chem. 2025;68(2):1382-1396. View Source
- [2] Shukla S, Ying W, Gray F, et al. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain. Nat Chem Biol. 2021;17(7):784-793. View Source
